molecular formula C5H10ClNO3 B023908 5-amino-4-oxo(313C)pentanoic acid;hydrochloride CAS No. 129720-95-2

5-amino-4-oxo(313C)pentanoic acid;hydrochloride

Cat. No.: B023908
CAS No.: 129720-95-2
M. Wt: 168.58 g/mol
InChI Key: ZLHFONARZHCSET-YTBWXGASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminolevulinic acid-3-13C hydrochloride: is a stable isotope-labeled compound with the molecular formula H2NCH2CO13CH2CH2CO2H · HCl. It is a derivative of 5-aminolevulinic acid, where the carbon at the third position is replaced with the isotope carbon-13. This compound is primarily used in scientific research for tracing and studying metabolic pathways, particularly in the biosynthesis of heme and chlorophyll.

Mechanism of Action

Target of Action

5-Aminolevulinic acid-3-13C hydrochloride, a stable isotope-labeled version of 5-aminolevulinic acid (ALA), is an important precursor in the biosynthesis of heme . Heme is a crucial component of hemoglobin and other heme-containing proteins in the body . The primary targets of this compound are the enzymes involved in the heme synthesis pathway .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes involved in the heme synthesis pathway . It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . The transcription factors like Far-red Elongated Hypocotyl 3 (FHY3) and Far-red Impaired Response 1 (FAR1) can bind and activate the expression of hemB (encodes ALAD), thereby upregulating the synthesis of 5-ALA .

Biochemical Pathways

The compound affects the heme synthesis pathway. After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) . This is a key step in the heme synthesis pathway, leading to the production of heme, a vital component of hemoglobin and other heme-containing proteins .

Result of Action

The primary result of the action of 5-Aminolevulinic acid-3-13C hydrochloride is the production of heme, a vital component of hemoglobin and other heme-containing proteins . This is crucial for the transport of oxygen in the body and various other biological functions.

Action Environment

The action environment of 5-Aminolevulinic acid-3-13C hydrochloride can be influenced by various factors. For instance, the compound should be stored at temperatures between -10 to -25°C . Additionally, it should be kept away from heat and sources of ignition due to the risk of thermal decomposition . The compound may also pose certain risks if inhaled, and may cause respiratory tract irritation .

Biochemical Analysis

Biochemical Properties

5-Aminolevulinic acid-3-13C hydrochloride plays a significant role in biochemical reactions. It is involved in the biosynthesis of tetrapyrrole compounds, interacting with various enzymes and proteins in the process . It is synthesized via both the C4 and C5 pathways . The C4 pathway uses succinyl-CoA and glycine as precursors, while the C5 pathway uses glutamate .

Cellular Effects

The effects of 5-Aminolevulinic acid-3-13C hydrochloride on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can be converted into protoporphyrin IX, which is a powerful photosensitizer that can cause a photosensitive effect .

Molecular Mechanism

The mechanism of action of 5-Aminolevulinic acid-3-13C hydrochloride involves its conversion to protoporphyrin IX, which accumulates in cells . This accumulation is used successfully for tumor photodynamic diagnosis and therapy . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Aminolevulinic acid-3-13C hydrochloride can vary with different dosages in animal models

Metabolic Pathways

5-Aminolevulinic acid-3-13C hydrochloride is involved in the biosynthesis of tetrapyrrole compounds, a process that involves various metabolic pathways . It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-aminolevulinic acid-3-13C hydrochloride typically involves the condensation of succinic anhydride with amide acetate to form an intermediate compound. This intermediate is then hydrolyzed to yield 5-aminolevulinic acid, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: The industrial production of 5-aminolevulinic acid-3-13C hydrochloride follows a similar synthetic route but is optimized for higher yield and safety. The process involves controlling the material ratio and basic technological parameters to ensure efficient production. This method is characterized by its short route, low cost, high yield, and high safety, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Aminolevulinic acid-3-13C hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of 5-aminolevulinic acid, which are used in further chemical synthesis and research .

Scientific Research Applications

5-Aminolevulinic acid-3-13C hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The primary uniqueness of 5-aminolevulinic acid-3-13C hydrochloride lies in its isotope labeling, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in research applications where understanding the detailed mechanisms of biosynthesis and metabolic processes is crucial .

Properties

IUPAC Name

5-amino-4-oxo(313C)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFONARZHCSET-YTBWXGASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH2]C(=O)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the following step, the key compound 5-azido levulinic acid will be reduced to 5-amino levulinic acid hydrochloride without any difficulties. The reduction is preferably carried out as a catalytic hydrogenation in the presence of a metal catalyst (preferably palladium or platinum on a suitable carrier, such as active carbon) in aqueous hydrochloric acid without any arise of undesireable organic by-products. The catalyst can be regenarated. 5-Amino levulinic acid hydrochloride is obtained absolutly pure with an overall yield of 31-35% (starting from levulinic acid).
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